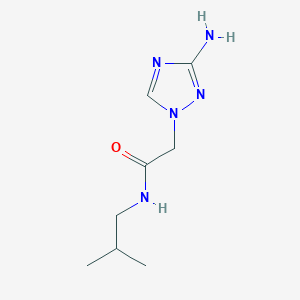
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is known for its unique chemical structure, which includes a benzene ring fused with a diazole ring, and it is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an amino-substituted benzene derivative with a diazole precursor. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide in ethanol, which facilitates the formation of the benzodiazole ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the amino group, leading to different chemical properties.
7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an amino group, resulting in different reactivity and biological activity.
Uniqueness
The presence of the amino group in 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride makes it unique, as it allows for a wide range of chemical modifications and potential biological activities. This functional group enhances its reactivity and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
4-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-5(9)3-2-4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H |
InChI Key |
VPCCTISOSCAIQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
